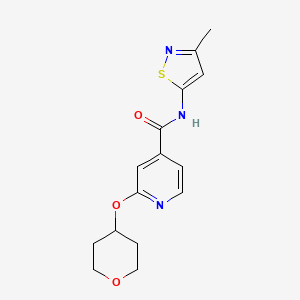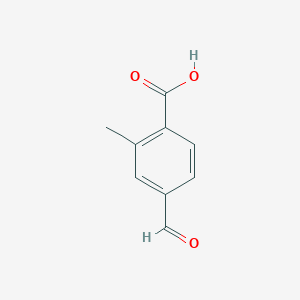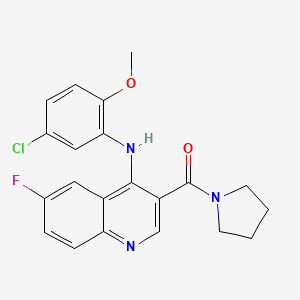![molecular formula C15H13NO5 B2925303 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde CAS No. 1798762-84-1](/img/structure/B2925303.png)
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a benzaldehyde derivative, which is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is not yet fully understood. However, studies have suggested that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been found to possess several biochemical and physiological effects. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is its potent anti-inflammatory and antioxidant properties. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is that its mechanism of action is not yet fully understood, which makes it challenging to interpret results accurately.
Direcciones Futuras
There are several future directions for research on 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde. One of the most significant areas of research is in the development of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde-based chemotherapeutic agents. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer treatments. Another area of research is in the development of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde-based anti-inflammatory and antioxidant agents. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, making it a promising candidate for the development of anti-inflammatory and antioxidant agents.
Métodos De Síntesis
The synthesis of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde and paraformaldehyde in the presence of an acid catalyst. This reaction produces 3-(hydroxymethyl)-4-nitrobenzaldehyde, which is then subjected to a reduction reaction using sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to produce 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been the subject of various scientific studies, and its potential applications are vast. One of the most significant applications of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and antioxidant properties. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-8-11-4-5-15(13(6-11)9-18)21-10-12-2-1-3-14(7-12)16(19)20/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKOYAANYBFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)
![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)
![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)


![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)